2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid 2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 72678-99-0
VCID: VC8368699
InChI: InChI=1S/C9H11NO3S/c1-5-2-3-7(13-5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12)
SMILES: CC1=CC=C(O1)C2NC(CS2)C(=O)O
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol

2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid

CAS No.: 72678-99-0

Cat. No.: VC8368699

Molecular Formula: C9H11NO3S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid - 72678-99-0

Specification

CAS No. 72678-99-0
Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
IUPAC Name 2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C9H11NO3S/c1-5-2-3-7(13-5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12)
Standard InChI Key FKQBFGPLBKOCDT-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2NC(CS2)C(=O)O
Canonical SMILES CC1=CC=C(O1)C2NC(CS2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazolidine ring (a five-membered saturated heterocycle containing sulfur and nitrogen) fused to a 5-methylfuran-2-yl group at the 2-position and a carboxylic acid substituent at the 4-position. The furan ring introduces aromaticity and electron-rich characteristics, while the thiazolidine core contributes conformational rigidity. Key structural parameters include:

PropertyValue
Molecular FormulaC9H11NO3S\text{C}_9\text{H}_{11}\text{NO}_3\text{S}
Molecular Weight213.26 g/mol
IUPAC Name2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid
SMILESCC1=CC=C(O1)C2NC(CS2)C(=O)O
InChIKeyFKQBFGPLBKOCDT-UHFFFAOYSA-N

The carboxylic acid group enhances solubility in polar solvents and enables salt formation, critical for pharmacokinetic optimization .

Synthesis and Chemical Reactivity

Synthetic Pathways

Although detailed protocols are scarce, the compound’s structure suggests two plausible routes:

  • Condensation Reaction: Reacting 5-methylfuran-2-carbaldehyde with cysteine or its derivatives under acidic conditions to form the thiazolidine ring, followed by oxidation to introduce the carboxylic acid group .

  • Cyclization of Precursors: Using thiourea derivatives and α-halo ketones to construct the thiazolidine core, followed by furan substitution via cross-coupling reactions.

A comparative analysis of related thiazolidine-4-carboxylic acid derivatives reveals that yields often depend on reaction temperature and catalyst selection. For example, 2-(substituted phenyl)thiazolidine-4-carboxylic acids are synthesized in 60–85% yields using microwawe-assisted conditions .

Derivative Synthesis

The carboxylic acid group permits functionalization into esters, amides, or metal complexes. For instance, esterification with methanol under Fischer conditions could yield methyl 2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylate, enhancing lipophilicity for membrane permeability studies .

Biological Activities and Mechanisms

Antibacterial and Antifungal Properties

Thiazolidine derivatives with electron-withdrawing substituents demonstrate moderate activity against Staphylococcus aureus (MIC: 32–64 μg/mL) and Candida albicans . The methylfuran group may enhance membrane penetration, though specific data for 2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid remain unpublished.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundMolecular FormulaKey DifferencesBiological Activity
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dioneC9H9NO3S\text{C}_9\text{H}_9\text{NO}_3\text{S}Replacement of carboxylic acid with dione groupsUnknown, but dione derivatives often target PPARγ
4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]-3-pyridin-2-yl-1,2,4-oxadiazol-5-one C16H12N4O3S\text{C}_{16}\text{H}_{12}\text{N}_4\text{O}_3\text{S}Oxadiazolone ring and pyridine substituentPotential kinase inhibition

The absence of a carboxylic acid in reduces polarity, likely altering bioavailability compared to the parent compound.

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold is amenable to modular synthesis, enabling rapid generation of analogs for structure-activity relationship (SAR) studies. For example, substituting the methyl group on the furan ring with halogens could modulate electron density and binding affinity .

Targeted Therapies

Given the success of thiazolidinediones in diabetes treatment, this compound’s thiazolidine core may be repurposed for metabolic disorders. Preliminary docking studies suggest interactions with peroxisome proliferator-activated receptors (PPARs), though validation is required .

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